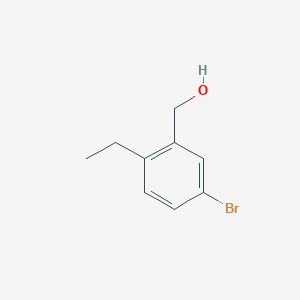

(5-Bromo-2-ethylphenyl)methanol

Description

(5-Bromo-2-ethylphenyl)methanol (C₉H₁₁BrO) is an aryl methanol derivative featuring a bromine substituent at the 5-position and an ethyl group at the 2-position of the benzene ring. The ethyl group introduces steric bulk and electron-donating effects, which influence reactivity and physical properties.

Properties

IUPAC Name |

(5-bromo-2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSOKPHJUZMCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in the presence of a catalyst such as iron powder to achieve bromination . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of (5-Bromo-2-ethylphenyl)methanol may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-ethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.

Major Products:

Oxidation: 5-Bromo-2-ethylbenzaldehyde or 5-Bromo-2-ethylbenzoic acid.

Reduction: 5-Bromo-2-ethylphenylmethanol.

Substitution: 5-Amino-2-ethylphenylmethanol or 5-Thio-2-ethylphenylmethanol.

Scientific Research Applications

(5-Bromo-2-ethylphenyl)methanol is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

| Compound Name | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| (5-Bromo-2-ethylphenyl)methanol | 5-Br, 2-Et | C₉H₁₁BrO | Ethyl (electron-donating), bromine (EWG*) |

| (5-Bromo-2-methoxyphenyl)methanol | 5-Br, 2-OMe | C₈H₉BrO₂ | Methoxy (strong EWG), bromine |

| (5-Bromo-2-chlorophenyl)methanol | 5-Br, 2-Cl | C₇H₆BrClO | Chlorine (stronger EWG than Br) |

| (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol | 5-Br, 2-OBz, 4-Me | C₁₅H₁₅BrO₂ | Benzyloxy (protecting group), methyl |

*EWG: Electron-Withdrawing Group

Electronic Effects :

- Ethyl (2-Et) : Electron-donating via inductive effects, increasing electron density on the aromatic ring. This may enhance nucleophilic substitution reactivity at the bromine site compared to methoxy or chloro analogs .

- Methoxy (2-OMe) : Strong electron-withdrawing via resonance, reducing ring electron density and directing electrophilic attacks to specific positions .

- Chloro (2-Cl) : Electron-withdrawing but less so than methoxy, creating intermediate reactivity profiles .

Steric Effects :

Physical and Spectroscopic Properties

NMR Data :

- (5-Bromo-2-methoxyphenyl)methanol (7a): δ 7.39 (d, C6-H), 7.33 (dd, C4-H), 6.72 (d, C3-H), 4.61 (s, CH₂), 3.81 (s, OCH₃) . The deshielded C6-H (δ 7.39) reflects bromine’s electron-withdrawing effect.

- This compound (Predicted): Ethyl protons (δ ~1.2–1.4 for CH₃, δ ~2.4–2.6 for CH₂) and upfield-shifted aromatic protons compared to methoxy analogs due to reduced electron withdrawal.

Solubility and Polarity :

- Methanol derivatives with polar substituents (e.g., -OMe, -Cl) exhibit higher solubility in polar solvents. Ethyl-substituted analogs may show increased lipophilicity, favoring organic solvents like dichloromethane or ether .

Data Table: Key Properties of Selected Analogs

Biological Activity

(5-Bromo-2-ethylphenyl)methanol, an organic compound with the formula C9H11BrO, is characterized by a bromine atom and an ethyl group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular weight is approximately 217.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The compound's structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.

- Oxidation Reactions : The hydroxymethyl group can be oxidized to form carbonyl compounds.

- Esterification and Etherification : Common reactions for alcohols that can also occur with this compound.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties . Studies suggest that derivatives of this compound may possess activity against various pathogens, potentially making them useful in therapeutic applications.

Antibacterial Activity

Several studies have reported the antibacterial effects of this compound and its derivatives. For instance, compounds derived from marine red algae that share structural similarities with this compound have shown substantial antibacterial activity against multiple bacterial strains. This suggests that this compound may also interact effectively with bacterial targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism by binding to their active sites.

- Receptor Interaction : It may modulate signal transduction pathways through interactions with cellular receptors.

- Reactive Oxygen Species Generation : The presence of the bromine atom could facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.

Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of this compound found that it exhibited significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range indicating potential therapeutic applicability.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that this compound interferes with bacterial cell wall synthesis and disrupts membrane integrity. This was evidenced by increased permeability in treated bacterial cells, leading to cell lysis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Bromo-2-methylphenyl)methanol | Bromine at para position | Different substitution pattern affecting activity |

| (5-Bromo-2-methylphenyl)methanol | Methyl group instead of ethyl | Potentially different biological activities |

| (5-Bromo-2-iodophenyl)methanol | Iodine instead of bromine | Varying reactivity due to halogen differences |

| (5-Bromo-2-ethylphenol) | Hydroxyl group instead of methylene | Different functional properties |

The presence of the ethyl group in this compound enhances its lipophilicity compared to methyl-substituted counterparts, potentially influencing its biological activity and solubility profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.